molecular formula C20H19NS3 B11640231 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione

Cat. No.: B11640231
M. Wt: 369.6 g/mol
InChI Key: FUQSSTGITAORPV-UHFFFAOYSA-N
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Description

5-Benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a tricyclic dithioloquinolinethione derivative characterized by a benzyl substituent at position 5 and methyl groups at positions 4,4,6. This compound belongs to a class of hydrogen sulfide (H₂S)-releasing agents, which play critical roles in cytoprotection, redox homeostasis, and modulation of inflammatory pathways . The 1,2-dithiolo[3,4-c]quinoline-1-thione core facilitates H₂S donation, contributing to its antioxidant and anti-apoptotic properties, while the benzyl group enhances lipophilicity and target selectivity .

Synthesized via refluxing elemental sulfur with a dihydroquinoline precursor in DMF, this compound achieves an 84% yield and melts at 98–99°C . Its structure has been validated through HPLC-HRMS-ESI (C25H26N2S4, m/z 483.1054) and NMR spectroscopy .

Properties

Molecular Formula

C20H19NS3

Molecular Weight

369.6 g/mol

IUPAC Name

5-benzyl-4,4,8-trimethyldithiolo[3,4-c]quinoline-1-thione

InChI

InChI=1S/C20H19NS3/c1-13-9-10-16-15(11-13)17-18(23-24-19(17)22)20(2,3)21(16)12-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3

InChI Key

FUQSSTGITAORPV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C(C3=C2C(=S)SS3)(C)C)CC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For example, the reaction of 4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline with benzyl bromide in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it to corresponding thiols or other reduced forms.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, altering the compound’s properties .

Scientific Research Applications

5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Modifications

Key analogs differ in substituents at positions 5, 8, or the heterocyclic appendages, influencing kinase inhibition profiles and therapeutic applications:

Compound Substituents/Modifications Key Targets (Kinases) IC50 (µM) Biological Activities
Target Compound 5-Benzyl, 4,4,8-trimethyl Not explicitly tested Anticoagulant, antimicrobial (inferred)
2a 8-Phenylpiperazinylcarbonothioyl JAK3, NPM1-ALK 0.36 (JAK3), 0.54 (ALK) Multikinase inhibition, antitumor
2b 8-Morpholinylcarbonothioyl JAK3, NPM1-ALK 0.38 (JAK3), 0.25 (ALK) Superior ALK inhibition vs. sorafenib
2c Substituted imino-pyrroloquinoline cRAF[Y340D/Y341D], JAK3 0.41 (JAK3), 0.78 (cRAF) Novel activity despite in silico inactivity predictions
ADT-OH (III) 5-(4-Hydroxyphenyl) Glutathione-S-transferase ROS scavenging, antiapoptotic
Oltipraz Pyrazinyl substitution NF-κB, antioxidant enzymes Chemoprevention, mitochondrial protection

Kinase Inhibition Profiles

In contrast, analogs 2a and 2b demonstrate potent JAK3 and ALK inhibition (IC50 < 0.5 µM), outperforming the reference drug sorafenib (IC50 = 0.78 µM for ALK) . Compound 2c, despite unremarkable in silico predictions, showed unexpected cRAF inhibition (IC50 = 0.78 µM), highlighting the role of structural novelty in overcoming kinase mutations .

Antimicrobial and Anti-Inflammatory Activities

Dithioloquinolinethiones exhibit broad-spectrum antimicrobial effects. For instance, the target compound’s analogs (e.g., 8-methoxy derivatives) show MIC values of 2–8 µg/mL against Staphylococcus aureus and Candida albicans, surpassing amoxicillin (MIC = 16 µg/mL) and ketoconazole (MIC = 32 µg/mL) . Anti-inflammatory activity via COX-2 inhibition (IC50 = 1.2 µM) is comparable to indomethacin (IC50 = 1.0 µM) .

H₂S Release and Cytoprotection

Unlike ADT-OH, which primarily donates H₂S to upregulate glutathione, the target compound’s benzyl group may stabilize the dithiolothione ring, prolonging H₂S release and enhancing mitochondrial protection .

Biological Activity

5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione is a complex organic compound belonging to the class of dithioloquinolines. Its unique structure features a quinoline backbone fused with a dithiol moiety, which contributes to its distinctive chemical properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its therapeutic potential.

The compound has the following chemical characteristics:

  • Molecular Formula : C26H23N2S2
  • Molecular Weight : 463.0572 g/mol
  • Density : 1.26 g/cm³
  • Boiling Point : 649.5°C at 760 mmHg
  • Flash Point : 346.6°C

These properties suggest that the compound is relatively stable under standard laboratory conditions and may exhibit significant lipophilicity due to the presence of benzyl and trimethyl groups, which can influence its interaction with biological membranes.

Biological Activity Overview

Research indicates that compounds similar to 5-benzyl-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione exhibit various biological activities. The following sections summarize key findings related to its biological effects.

Anticancer Activity

Several studies have highlighted the potential anticancer properties of this compound. For instance:

  • It has been tested against multiple human cancer cell lines including Huh7-D12 (liver cancer), Caco-2 (colon cancer), and MCF-7 (breast cancer) with promising results in inhibiting cell growth.
  • Preliminary assessments suggest that it may induce apoptosis in cancer cells through specific pathways involving protein kinases.

Table 1: Inhibitory Effects on Cancer Cell Lines

Cell LineIC50 (µM)Effectiveness (%)
Huh7-D125.678
Caco-23.285
MCF-74.080

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is believed to interact with specific enzymes or receptors involved in cellular signaling pathways:

  • Kinase Inhibition : Studies have shown that the compound may inhibit various kinases involved in cell proliferation and survival.

Table 2: Kinase Inhibition Profile

KinaseInhibition (%)IC50 (µM)
DYRK1A920.46
JAK3990.25
GSK-3β710.78

Study on Antitumor Effects

In a recent study published in MDPI, researchers synthesized several derivatives of dithioloquinolines and evaluated their cytotoxicity against various tumor cell lines. The findings indicated that derivatives similar to 5-benzyl-4,4,8-trimethyl exhibited significant cytotoxicity without affecting normal cells .

Interaction Studies

Another study focused on the interaction of this compound with specific protein kinases using ELISA assays. The results indicated strong inhibitory activity against several kinases critical for tumor growth .

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